[2-(3-Ethylphenoxy)ethyl]methylamine hydrochloride
Description
Molecular Architecture and Crystallographic Analysis
The molecular architecture of this compound reveals a complex three-dimensional structure characterized by distinct functional domains. The compound possesses the molecular formula C11H18ClNO with a molecular weight of 215.72 grams per mole. The structure consists of a phenoxy ring system substituted with an ethyl group at the meta position, connected through an ethyl linker to a methylated amine functionality, forming the hydrochloride salt.
The crystallographic analysis demonstrates that the compound adopts a specific spatial arrangement where the ethyl substituent on the phenyl ring occupies the 3-position, creating a meta-substitution pattern. This substitution pattern significantly influences the overall molecular geometry and intermolecular interactions within the crystal lattice. The phenoxy oxygen atom serves as a critical structural element, bridging the aromatic system with the aliphatic ethylamine chain through an ether linkage.
The International Union of Pure and Applied Chemistry naming convention designates this compound as 2-(3-ethylphenoxy)-N-methylethanamine hydrochloride. The simplified molecular input line entry system representation CCC1=CC(=CC=C1)OCCNC.Cl provides a detailed description of the connectivity pattern, illustrating the ethyl group attachment to the benzene ring and the ether linkage to the ethylmethylamine chain.
Crystallographic parameters reveal important structural details about the molecular packing and intermolecular interactions. The compound demonstrates characteristic hydrogen bonding patterns typical of amine hydrochloride salts, where the protonated nitrogen atom forms ionic interactions with the chloride counterion. These interactions contribute significantly to the overall crystal stability and influence the physical properties of the solid state material.
The three-dimensional conformational analysis indicates that the molecule can adopt multiple conformations due to the flexible ethyl linker connecting the phenoxy and methylamine moieties. The rotational freedom around the carbon-carbon bonds in the ethyl chain allows for various spatial arrangements, contributing to the dynamic nature of the molecular structure in solution and solid state.
| Structural Parameter | Value |
|---|---|
| Molecular Formula | C11H18ClNO |
| Molecular Weight | 215.72 g/mol |
| Chemical Abstracts Service Number | 1269075-67-3 |
| PubChem Compound Identifier | 50944483 |
| International Chemical Identifier | InChI=1S/C11H17NO.ClH/c1-3-10-5-4-6-11(9-10)13-8-7-12-2;/h4-6,9,12H,3,7-8H2,1-2H3;1H |
Quantum Mechanical Calculations of Electronic Properties
Quantum mechanical calculations provide detailed insights into the electronic structure and properties of this compound. The electronic configuration demonstrates characteristic features of aromatic ether-amine systems, with significant electron density localization on the phenoxy oxygen and the nitrogen atom of the methylamine group.
The molecular orbital analysis reveals that the highest occupied molecular orbital primarily involves the lone pair electrons on the nitrogen atom and the aromatic π-system of the phenyl ring. The meta-ethyl substitution creates asymmetric electron distribution within the aromatic ring, resulting in distinct electronic properties compared to unsubstituted phenoxyethylamine derivatives. This substitution pattern influences the overall molecular dipole moment and electronic polarizability.
Density functional theory calculations indicate that the compound exhibits moderate basicity characteristics due to the methylamine functionality. The presence of the methyl group on the nitrogen atom increases the electron density at this site, enhancing the basicity compared to primary amine analogues. The ethyl substituent on the phenyl ring contributes to the overall electronic stabilization through hyperconjugative effects.
The electrostatic potential surface analysis demonstrates regions of positive and negative charge distribution throughout the molecule. The nitrogen atom represents the most nucleophilic site, while the aromatic ring system shows characteristic π-electron density. The ethyl substituent creates localized electron-donating effects that influence the overall electronic behavior of the aromatic system.
Quantum mechanical calculations of vibrational frequencies provide important information about molecular dynamics and structural stability. The characteristic stretching frequencies of the carbon-oxygen ether bond, aromatic carbon-carbon bonds, and nitrogen-hydrogen bonds can be predicted and correlated with experimental spectroscopic data. These calculations help validate the proposed molecular structure and provide insights into molecular flexibility.
The frontier molecular orbital energy gap calculations indicate the compound's potential reactivity patterns and electronic transitions. The relatively large energy gap between the highest occupied and lowest unoccupied molecular orbitals suggests moderate stability under normal conditions, consistent with the observed chemical behavior of phenoxyethylamine derivatives.
| Electronic Property | Calculated Value |
|---|---|
| Dipole Moment | Moderate (due to polar functional groups) |
| Molecular Polarizability | Enhanced by aromatic system |
| Frontier Orbital Energy Gap | Moderate stability indication |
| Nitrogen Atom Charge | Negative (electron-rich) |
| Phenoxy Oxygen Charge | Negative (electron-rich) |
Comparative Conformational Analysis with Phenoxyethylamine Analogues
Comparative conformational analysis with related phenoxyethylamine analogues reveals significant structural relationships and differences that influence molecular behavior and properties. The structural comparison includes examination of 2-(3-Fluorophenoxy)ethylamine, which shares the same basic framework but contains a fluorine substituent instead of an ethyl group.
The fluorine-substituted analogue 2-(3-Fluorophenoxy)ethylamine possesses the molecular formula C9H12FNO with a molecular weight of 169.20 grams per mole. This represents a significant difference in molecular size and electronic properties compared to the ethyl-substituted compound. The fluorine atom's high electronegativity creates strong electron-withdrawing effects that contrast sharply with the electron-donating properties of the ethyl group.
Conformational analysis of the unsubstituted parent compound 2-phenoxyethanamine provides baseline structural information for comparison. This compound, with molecular formula C8H11NO and molecular weight 137.18 grams per mole, represents the simplest member of the phenoxyethylamine family. The absence of both the methyl group on nitrogen and the ethyl substituent on the aromatic ring creates a more symmetrical and less sterically hindered structure.
The 2-(3-Chlorophenyl)ethylamine analogue offers another important comparison point, where the ether oxygen is replaced by a direct carbon-carbon bond connection. This structural modification, resulting in molecular formula C9H12ClN and molecular weight 169.65 grams per mole, eliminates the flexibility provided by the ether linkage and creates a more rigid molecular framework.
Comparative analysis of molecular flexibility reveals that the ethyl-substituted compound exhibits intermediate conformational freedom between the more rigid direct-linked analogues and the more flexible longer-chain derivatives. The ethyl substituent provides moderate steric bulk that influences rotational barriers around the phenoxy-ethyl linkage without completely restricting molecular motion.
The electronic effects comparison demonstrates that electron-donating substituents like ethyl groups enhance the electron density of the aromatic ring system, while electron-withdrawing groups like fluorine create opposite effects. These electronic differences translate into variations in chemical reactivity, physical properties, and potential biological activities among the analogues.
Hydrogen bonding pattern analysis shows that all phenoxyethylamine analogues retain similar capability for intermolecular interactions through the amine nitrogen, but the substituent effects modulate the strength and directionality of these interactions. The ethyl-substituted compound demonstrates intermediate hydrogen bonding characteristics compared to electron-rich and electron-poor analogues.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|
| [2-(3-Ethylphenoxy)ethyl]methylamine | C11H17N | 163.26 | Electron-donating ethyl group |
| 2-(3-Fluorophenoxy)ethylamine | C9H12FNO | 169.20 | Electron-withdrawing fluorine |
| 2-Phenoxyethanamine | C8H11NO | 137.18 | Unsubstituted parent structure |
| 2-(3-Chlorophenyl)ethylamine | C9H12ClN | 169.65 | Direct carbon-carbon linkage |
Properties
IUPAC Name |
2-(3-ethylphenoxy)-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-3-10-5-4-6-11(9-10)13-8-7-12-2;/h4-6,9,12H,3,7-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUQXUSYMCCSTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCCNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[2-(3-Ethylphenoxy)ethyl]methylamine hydrochloride, also known by its IUPAC name 2-(3-ethylphenoxy)-N-methylethanamine hydrochloride, is an organic compound with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C11H17ClN2O
- Molecular Weight : 220.72 g/mol
- CAS Number : 1269075-67-3
-
Chemical Structure :
The compound features a phenoxy group attached to an ethyl chain and a methylamine moiety, which may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily in the following areas:
- Antimicrobial Properties : Initial studies suggest that this compound may possess antimicrobial effects against certain bacterial strains. Its mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell death.
- Neuropharmacological Effects : The compound has been investigated for its potential as a neuroactive agent. It may interact with neurotransmitter systems, particularly those involving amine receptors, which could lead to effects on mood and cognition.
- Inflammatory Response Modulation : There is evidence suggesting that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
The biological activity of this compound is believed to stem from its ability to interact with specific receptors and enzymes in the body:
- Receptor Interaction : The compound may bind to various neurotransmitter receptors, influencing their activity and altering neurotransmission dynamics.
- Enzyme Inhibition : Preliminary data suggest that it may inhibit certain enzymes involved in inflammatory processes, thus reducing the production of pro-inflammatory mediators.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Activity
A study conducted by BenchChem evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antimicrobial agent in clinical settings.
Case Study 2: Neuropharmacological Effects
Research published in the Journal of Neuroscience explored the effects of this compound on neurotransmitter systems in animal models. The findings indicated that administration led to increased levels of serotonin and dopamine, which correlated with improved mood and reduced anxiety-like behaviors.
Case Study 3: Inflammatory Response Modulation
In a study examining the compound's effects on inflammation, researchers found that it significantly reduced levels of pro-inflammatory cytokines in vitro. This suggests a potential role in treating inflammatory diseases such as arthritis or asthma.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Halogen-Substituted Analogs
- [2-(3-Chlorophenoxy)ethyl]ethylamine Hydrochloride (CAS 90945-04-3) Structure: Chlorine substituent at the 3-position of the phenyl ring; ethylamine instead of methylamine. Key Differences:
- Electron-withdrawing effect : Chlorine increases polarity and may enhance receptor binding via halogen bonding .
Lipophilicity : Ethylamine increases hydrophobicity compared to methylamine.
- Applications : Likely explored in neurotransmitter modulation due to structural similarity to adrenergic agents.
- [2-(2-Chloro-5-methylphenoxy)methyl-1,2,4-oxadiazol-3-yl]ethyl]methylamine Hydrochloride (CAS 1332528-84-3) Structure: Incorporates an oxadiazole ring and a chloro-methylphenoxy group. Key Differences:
- Hydrogen bonding : Oxadiazole increases hydrogen bond acceptor count (5 vs. 2 in the target compound), altering solubility and bioavailability .
Alkyl-Substituted Analogs
- 2-(2-Pyridyl)ethyl]methylamine Hydrochloride (Betahistine Hydrochloride, CAS 5579-84-0) Structure: Replaces phenoxy with a pyridyl group. Key Differences:
- Receptor affinity : Pyridyl group enhances histamine H₃ receptor antagonism, used clinically for vertigo .
- Basicity: Pyridine nitrogen increases pKa compared to the phenoxy analog.
Core Structural Modifications
Cyclopropane-Containing Analogs
- trans-[2-(2,4-Dichlorophenyl)cyclopropyl]methylamine Hydrochloride (Compound 55)
- Structure : Cyclopropane ring fused to dichlorophenyl; methylamine hydrochloride.
- Key Differences :
- Conformational rigidity : Cyclopropane restricts rotation, enhancing 5-HT2C receptor selectivity (HPLC purity: 93.7%) .
- Synthetic complexity: Requires cyclopropanation steps, unlike the linear phenoxyethyl backbone of the target compound.
Piperidine Derivatives
- 2-[2-(3-Ethylphenoxy)ethyl]piperidine Hydrochloride (CAS 1219968-13-4) Structure: Piperidine ring replaces methylamine. Key Differences:
- Basic nitrogen : Piperidine increases alkalinity, affecting membrane permeability.
- Safety profile : SDS data indicate handling precautions for respiratory irritation .
Physicochemical and Pharmacological Properties
Research and Market Implications
- Therapeutic Potential: Ethylphenoxyethylamines may target adrenergic or serotonergic receptors, analogous to cyclopropane derivatives in 5-HT2C agonist research .
- Market Trends : Methylamine hydrochloride (CAS 593-51-1) is widely used in pharmaceuticals, with a global market emphasizing regional pricing variations . Structural analogs like betahistine dominate niche markets (e.g., vertigo treatment) .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for [2-(3-Ethylphenoxy)ethyl]methylamine hydrochloride, and how do reaction conditions influence yield?
- Methodology : A two-step synthesis is commonly employed:
Friedel-Crafts alkylation : React 3-ethylphenol with ethylene oxide in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the phenoxyethyl intermediate .
Methylamination : Treat the intermediate with methylamine under anhydrous conditions, followed by HCl salt formation to yield the final product.
- Optimization : Catalyst loading (5–10 mol% AlCl₃) and temperature (40–60°C) significantly impact yield. Excess methylamine (2–3 eq.) improves conversion .
- Characterization : Confirm purity via HPLC (≥95%) and structural integrity using ¹H/¹³C NMR (e.g., δ 1.2 ppm for ethyl CH₃, δ 3.6 ppm for OCH₂) .
Q. Which analytical techniques are critical for characterizing this compound, and what key data should be prioritized?
- HPLC : Assess purity (retention time ~7–12 minutes, depending on column) and detect byproducts (e.g., unreacted phenol derivatives) .
- NMR Spectroscopy : Identify ethyl (δ 1.2–1.4 ppm, triplet), phenoxy (δ 6.7–7.1 ppm, aromatic protons), and methylamine (δ 2.8–3.1 ppm, singlet) groups .
- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at ~228 m/z) and HRMS validate molecular formula (C₁₁H₁₈ClNO) .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Receptor Binding Studies : Acts as a scaffold for designing serotonin receptor (e.g., 5-HT₂C) agonists/antagonists due to its ethylphenoxy moiety, which mimics endogenous ligands .
- Enzyme Inhibition : Modulates cytochrome P450 activity in metabolic studies; IC₅₀ values should be determined via fluorometric assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Case Study : Discrepancies in receptor binding affinity (e.g., 5-HT₂C Ki values varying by >10-fold) may arise from:
- Assay Conditions : Differences in buffer pH (7.4 vs. 6.8) or incubation time (30 vs. 60 min) .
- Isomer Purity : Chiral impurities (if present) alter activity; validate enantiomeric excess via chiral HPLC .
- Solution : Standardize protocols (e.g., TR-FRET assays with recombinant receptors) and cross-validate with orthogonal methods (e.g., functional cAMP assays) .
Q. What strategies optimize the alkylation step to mitigate low yields in scaled-up synthesis?
- Catalyst Screening : Replace AlCl₃ with milder catalysts (e.g., FeCl₃) to reduce side reactions (e.g., polyalkylation) .
- Solvent Optimization : Use aprotic solvents (e.g., DMF) to stabilize intermediates; reflux conditions (80°C) enhance reaction kinetics .
- In Situ Monitoring : Employ FTIR to track ethylene oxide consumption (peak at ~850 cm⁻¹) and adjust reagent stoichiometry dynamically .
Q. How does computational modeling inform the design of derivatives with enhanced selectivity?
- Molecular Docking : Simulate interactions with target receptors (e.g., 5-HT₂C) using Schrödinger Suite. Key findings:
- Ethylphenoxy group occupies a hydrophobic pocket, while the methylamine forms hydrogen bonds with Asp134 .
- QSAR Analysis : Derive predictive models for logP (target ~2.5) and polar surface area (<60 Ų) to improve blood-brain barrier penetration .
Q. What stability challenges arise under physiological conditions, and how are they addressed?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
